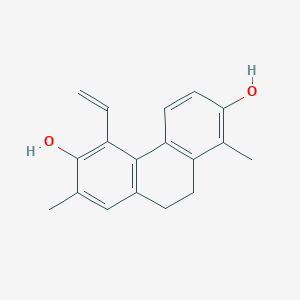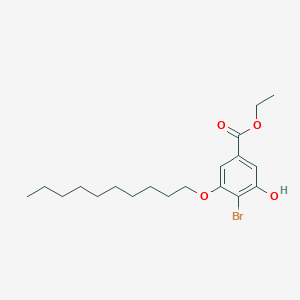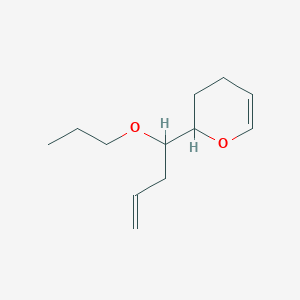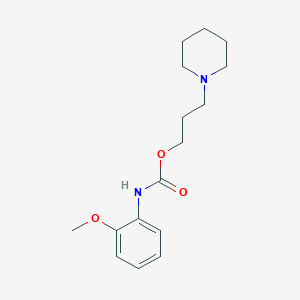
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- is an organic compound with the molecular formula C18H18O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at positions 2 and 6, an ethenyl group at position 5, and methyl groups at positions 1 and 7 on the phenanthrene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- typically involves the cyclization of stilbene derivatives under UV irradiation. This intramolecular cyclization forms the dihydrophenanthrene structure . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, depend on the specific reaction being performed.
Major Products
The major products formed from these reactions include quinones from oxidation, ethyl derivatives from reduction, and various ethers or esters from substitution reactions .
Scientific Research Applications
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, it may interact with other receptors and enzymes, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl-: This compound has a similar structure but differs in the positions of the hydroxyl and methyl groups.
1,7-Dimethyl-5-vinyl-9,10-dihydro-2,6-phenanthrenediol: Another similar compound with variations in the positions of the functional groups.
Uniqueness
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
144106-77-4 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
5-ethenyl-1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H18O2/c1-4-13-17-12(9-10(2)18(13)20)5-6-14-11(3)16(19)8-7-15(14)17/h4,7-9,19-20H,1,5-6H2,2-3H3 |
InChI Key |
ZZPAWTMRNJWXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CC2)C(=C(C=C3)O)C)C(=C1O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)


![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)
![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)
![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)

![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)

